molecular formula C10H11NO5S B1438728 2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid CAS No. 1156592-31-2

2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid

Cat. No. B1438728
M. Wt: 257.27 g/mol
InChI Key: FUWXCWSKMDRQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid, or 2-MES-5-NO2, is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is an acidic compound with a molecular weight of 209.2 g/mol and a melting point of 180-182°C. It is a colorless solid that is soluble in water and ethanol, and is used in a variety of fields such as medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

  • Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-substituted Bicyclic Dioxetanes

    • The singlet oxygenation of specific dihydrothiophenes led to the synthesis of sulfanyl-substituted bicyclic dioxetanes. These compounds were thermally stable and showed base-induced chemiluminescence, indicating potential applications in chemical sensing and imaging (Watanabe et al., 2010).
  • Intermediate in Cardiotonic Drug Synthesis

    • The compound was synthesized as an intermediate product in the preparation of cardiotonic drugs Sulmazole and Isomazole. This synthesis provides a process-oriented approach that could be useful in the pharmaceutical industry (Lomov, 2019).
  • Evaluation of Intermolecular Interactions in Thioxanthone Derivatives

    • The study synthesized and evaluated derivatives to understand the role of different substituent groups in determining supramolecular motifs. The findings can guide the design and synthesis of materials with tailored intermolecular interactions, which is crucial in the development of new materials (Jacob et al., 2011).
  • Synthesis of Nitroimidazole-Containing Derivatives

    • A series of new nitroimidazole-containing derivatives was synthesized by coupling with diversely substituted benzoic acids. Some compounds displayed significant antileishmanial activity, highlighting their potential as therapeutic agents (Rodriguez et al., 2020).
  • Understanding Oxidation Mechanisms in Biochemistry

    • The compound was used to study the oxidation of thiols by various oxidants. This research provides insights into the biochemical processes and could guide the development of therapeutic strategies for diseases involving oxidative stress (Landino et al., 2008).
  • Palladium-Catalyzed Decarboxylative Methylthiolation

    • A practical approach for the Pd-catalyzed decarboxylative methylthiolation of 2-nitrobenzoic acids was developed using DMSO as a sulfurizing agent. This method highlights the potential for greener and more efficient synthetic pathways in chemical manufacturing (Fu et al., 2014).

properties

IUPAC Name

2-(2-methoxyethylsulfanyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c1-16-4-5-17-9-3-2-7(11(14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWXCWSKMDRQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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